molecular formula C25H13F2NO9 B1148355 5-FG 488, SE CAS No. 198139-51-4

5-FG 488, SE

Cat. No.: B1148355
CAS No.: 198139-51-4
M. Wt: 509.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is known for its ability to create bioconjugates with peptides, proteins (especially antibodies), nucleotides, oligonucleotides, drugs, hormones, lipids, and other biomolecules. The compound has a molecular formula of C25H13F2NO9 and a molecular weight of 509.38.

Scientific Research Applications

5-FG 488, SE is extensively used in scientific research due to its fluorescent properties. Some of its key applications include:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize cellular structures and processes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring.

Mechanism of Action

Target of Action

5-FG 488, SE, also known as Oregon Green 488 Succinimidyl Ester, is a fluorinated fluorescein agent. It is primarily used in biological experiments where fluorescein is covalently attached to materials such as peptides, proteins (especially antibodies), nucleotides, oligonucleotides, drugs, hormones, lipids, and other biomolecules .

Mode of Action

The compound interacts with its targets through covalent bonding. The NHS ester group in the compound reacts with primary amines (R-NH2) present in proteins, peptides, and amine-modified oligonucleotides . This reaction results in the formation of stable amide bonds, attaching the fluorescent dye to the target molecule .

Result of Action

The primary result of the action of this compound is the successful labeling of target molecules with the fluorescent dye . This allows for the visualization and tracking of these molecules in various biological contexts, such as imaging and flow cytometry . The compound generates stable signals, demonstrating water solubility and pH insensitivity (pH 4 - pH 10) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and reacts at room temperature in 0.1–0.2 M sodium bicarbonate buffer (pH 8.3) for about 1 hour . The compound should be stored in a cool, dry, well-ventilated, dark warehouse . The compound’s fluorescence is excited at 488 nm, making it ideally suited for the 488 nm laser line .

Biochemical Analysis

Biochemical Properties

5-FG 488, SE plays a crucial role in biochemical reactions by forming stable amide bonds with primary amines on biomolecules. This interaction is facilitated by the succinimidyl ester group, which reacts with the amine groups to form a covalent bond. This property allows this compound to label proteins, antibodies, and other biomolecules, making them detectable under fluorescence microscopy . The compound interacts with enzymes, proteins, and other biomolecules, enabling researchers to study their localization, dynamics, and interactions within cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By labeling specific proteins or other biomolecules, this compound allows researchers to observe changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, when conjugated to antibodies, this compound can be used to track the distribution and movement of target proteins within cells, providing insights into cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with primary amines on biomolecules. This binding is facilitated by the succinimidyl ester group, which reacts with the amine groups to form a stable amide bond. This mechanism allows this compound to label proteins and other biomolecules, enabling their detection and analysis under fluorescence microscopy. Additionally, this labeling can influence enzyme activity, protein-protein interactions, and gene expression, providing a powerful tool for studying molecular mechanisms in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its fluorescence intensity may decrease over time due to photobleaching and other degradation processes. Long-term studies in vitro and in vivo have demonstrated that this compound can provide consistent labeling of biomolecules, although the intensity of fluorescence may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels target biomolecules without causing significant toxicity or adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent, highlighting the importance of optimizing dosage for specific experimental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by labeling key biomolecules involved in metabolic processes. For example, by conjugating to enzymes or substrates, this compound can provide insights into the dynamics of metabolic pathways and the regulation of metabolic flux. These interactions are crucial for understanding the role of specific biomolecules in cellular metabolism and their impact on overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FG 488, SE involves the reaction of Oregon Green 488 with succinimidyl ester. The process typically requires the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution . The reaction is carried out at room temperature with a pH range of 8.0-9.0, using sodium bicarbonate or phosphate buffer .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The compound is synthesized in bulk using automated systems to ensure consistency and purity. The final product is often purified using techniques such as gel filtration chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

5-FG 488, SE primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. This group reacts with primary amines on biomolecules to form stable amide bonds.

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, such as those found in proteins and peptides. The reaction conditions typically involve a slightly basic pH (around 8.0-9.0) and room temperature .

Major Products

The major products formed from these reactions are bioconjugates, where this compound is covalently attached to the target biomolecule. These bioconjugates are used for various applications in fluorescence microscopy, flow cytometry, and other imaging techniques.

Comparison with Similar Compounds

5-FG 488, SE is similar to other fluorescent probes such as Alexa Fluor 488, Cy5, and DyLight 649. it has several unique properties that make it stand out:

    Higher Quantum Yield: this compound has a higher quantum yield compared to other fluorescent dyes, resulting in brighter fluorescence.

    Better Water Solubility: It exhibits excellent water solubility, which enhances its performance in aqueous environments.

    Greater Photostability: The compound is highly photostable, making it suitable for long-term imaging experiments.

List of Similar Compounds

  • Alexa Fluor 488
  • Cy5
  • DyLight 649

These compounds share similar applications but differ in their spectral properties, quantum yields, and photostabilities .

Properties

CAS No.

198139-51-4

Molecular Formula

C25H13F2NO9

Molecular Weight

509.38

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.